molecular formula C12H9N3O3 B13787135 1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid CAS No. 88019-12-9

1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid

Cat. No.: B13787135
CAS No.: 88019-12-9
M. Wt: 243.22 g/mol
InChI Key: ONMPAOJZEQZPMV-UHFFFAOYSA-N
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Description

1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid is a heterocyclic compound that belongs to the class of pyrimidoquinoxalines.

Preparation Methods

The synthesis of 1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of an appropriate quinoxaline derivative with a pyrimidine precursor under specific reaction conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity .

Chemical Reactions Analysis

1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinoxaline ring, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has shown promising biological activities, including antimicrobial and anticancer properties.

    Medicine: Research indicates potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell cycle regulation and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties.

Properties

CAS No.

88019-12-9

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

IUPAC Name

1-oxo-5,6-dihydropyrimido[1,2-a]quinoxaline-2-carboxylic acid

InChI

InChI=1S/C12H9N3O3/c16-11-7(12(17)18)5-14-10-6-13-8-3-1-2-4-9(8)15(10)11/h1-5,13H,6H2,(H,17,18)

InChI Key

ONMPAOJZEQZPMV-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC=C(C(=O)N2C3=CC=CC=C3N1)C(=O)O

Origin of Product

United States

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